3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
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Overview
Description
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a cyclobutene core with multiple functional groups, including trifluoromethyl and methoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves several steps, starting with the preparation of key intermediates. One of the critical steps includes the formation of the trifluoromethylphenyl Grignard reagent from the corresponding bromide . This reagent is then reacted with other intermediates under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]phenol
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- trans-3,5-Bis(trifluoromethyl)cinnamic acid
Uniqueness
Compared to similar compounds, 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione stands out due to its unique cyclobutene core and the presence of both trifluoromethyl and methoxy groups
Properties
Molecular Formula |
C33H32F6N4O3 |
---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C33H32F6N4O3/c1-3-18-16-43-9-7-19(18)12-26(43)27(23-6-8-40-25-5-4-22(46-2)14-24(23)25)42-29-28(30(44)31(29)45)41-15-17-10-20(32(34,35)36)13-21(11-17)33(37,38)39/h4-6,8,10-11,13-14,18-19,26-27,41-42H,3,7,9,12,15-16H2,1-2H3/t18-,19-,26-,27-/m0/s1 |
InChI Key |
IBNVQUNAJFCWQL-MOVYAIRMSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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